![molecular formula C14H14N2O3S2 B2846744 (Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 463308-93-2](/img/structure/B2846744.png)
(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
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Description
The compound “(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid” is a type of pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, and molecular structure of this compound are provided by Chemsrc .Scientific Research Applications
Chemical Synthesis and Photophysical Properties
Reactions with Nitrile Oxides
Kandeel and Youssef (2001) explored reactions involving thioxothiazolidin derivatives, similar to the specified compound, with nitrile oxides, leading to the synthesis of dioxo analogues and dioxadiazines. These reactions are pivotal for understanding the chemical behavior and potential applications of such compounds in synthetic chemistry and materials science. The study provides insights into the structural dynamics of these reactions, supported by microanalytical and spectral data analysis (Kandeel & Youssef, 2001).
Dye Synthesis and Photophysical Study
Jachak et al. (2021) synthesized novel d-π-A type chromophores incorporating structures analogous to the specified compound. These chromophores exhibited significant photophysical properties, such as absorption and emission wavelengths, indicating potential applications in optoelectronics and sensor technologies. Their study also delved into viscosity-induced emission, suggesting these compounds' utility in developing new materials with tailored photophysical characteristics (Jachak et al., 2021).
Adsorption and Separation Capabilities
Anionic Metal-Organic Frameworks
Yang et al. (2019) reported the synthesis of an anionic In(III)-based metal-organic framework (MOF) utilizing ligands with pyridine moieties for the selective adsorption and separation of organic cationic dyes. The study highlights the MOF's exceptional adsorption capacities, which could be leveraged for environmental cleanup and purification processes (Yang et al., 2019).
properties
IUPAC Name |
3-methyl-2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)6-9-4-3-5-15-7-9/h3-8,11H,1-2H3,(H,18,19)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZZNBYZGLVRK-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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